4,4,5,5-四甲基-2-(4-(三氟甲基)苄基)-1,3,2-二氧杂硼环

描述

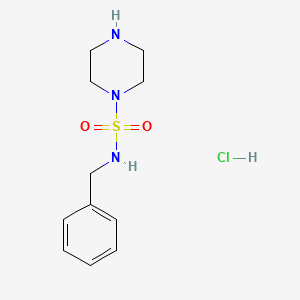

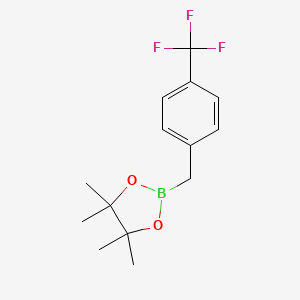

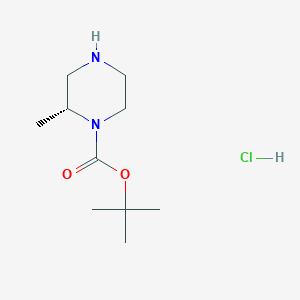

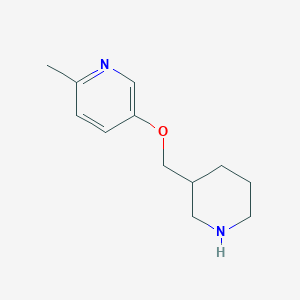

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H18BF3O2 . It is also known as 4-(Trifluoromethyl)benzylboronic acid pinacol ester .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was synthesized in a two-step process, and the structures of the compounds were confirmed by FTIR, NMR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boron atom, which is bonded to two oxygen atoms and a carbon atom . The carbon atom is part of a benzyl group, which also contains a trifluoromethyl group .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.14 g/mol . It is a solid at room temperature . The compound is stored in a sealed, dry environment at 2-8°C .

科学研究应用

合成和化学性质

- 苯氧基氰基苯基硼酸酯的合成:这项研究重点关注合成各种苯氧基氰基硼酸酯,包括 4,4,5,5-四甲基-1,3,2-二氧杂硼环的衍生物,突出了其在有机合成中的多功能性 (El Bialy、Abd El Kader 和 Boykin,2011)。

- 含硼聚烯的开发:探索了新型二氧杂硼环衍生物的合成,以用于液晶显示 (LCD) 技术和治疗神经退行性疾病的新材料的潜在应用 (Das 等人,2015)。

催化和材料应用

- 醇盐催化的酮还原:该化合物被用作酮还原中的催化剂,展示了其在促进高产率化学转化中的潜力 (Query 等人,2011)。

- 硅基药物的合成:研究人员利用该化合物作为构建模块,开发了合成具有生物活性的硅基药物的方法,显示了其在药物研究中的重要性 (Büttner 等人,2007)。

分析和结构研究

- 晶体结构和 DFT 研究:使用 X 射线衍射和密度泛函理论 (DFT) 对该化合物进行了研究,以了解其分子结构,有助于设计新的功能材料 (Huang 等人,2021)。

药物研究意义

- 脂质生成抑制剂的合成:合成了一系列衍生物,因为它们具有作为脂质生成抑制剂的潜力,这可能导致新型降脂药物 (Das 等人,2011)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H413 (May cause long lasting harmful effects to aquatic life) . The recommended precautionary statements are P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

作用机制

Target of Action

It is known that boronic acid pinacol ester compounds, such as this one, are significant reaction intermediates in organic synthesis reactions .

Mode of Action

The compound interacts with its targets through a two-step substitution reaction .

Biochemical Pathways

The compound is involved in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental biochemical pathways, and the compound’s involvement can have downstream effects on a variety of biological processes.

Result of Action

It is known that compounds of this type have good biological activity and pharmacological effects .

生化分析

Biochemical Properties

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, which facilitates the catalytic cycle of the coupling reactions .

Cellular Effects

The effects of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s boron atom forms reversible covalent bonds with hydroxyl groups of serine or threonine residues in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and other degradation products. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzymatic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and promote beneficial cellular responses. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific concentration of the compound is required to achieve the desired biochemical response without causing adverse effects .

Metabolic Pathways

4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is involved in various metabolic pathways, particularly those related to the metabolism of boronic acid derivatives. It interacts with enzymes such as oxidases and reductases, which facilitate its conversion to other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic processes .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[[4-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-5-7-11(8-6-10)14(16,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVVNJIGKHWRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662332 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475250-46-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-{[4-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)

![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)

![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)